molecular formula C16H10N4O5 B009042 Pigment orange 5 CAS No. 3468-63-1

Pigment orange 5

Cat. No. B009042
CAS RN: 3468-63-1
M. Wt: 338.27 g/mol
InChI Key: JABZBOSSCDRKEA-VLGSPTGOSA-N
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Description

Synthesis Analysis

The synthesis of Pigment Orange 5 involves azo compound formation, which is crucial for its characteristic orange color. A study on the development of environmentally friendly pigments replaced harmful lead and chromium with safer elements, demonstrating the synthesis of orange color pigments through solid-state reactions under reducing atmospheres, showcasing the evolving methods aiming at safer and sustainable pigment production (Kim, Kim, & Cho, 2016).

Molecular Structure Analysis

The molecular structure of Pigment Orange 5 was determined from non-indexed X-ray powder diagrams, revealing that it crystallizes in the space group P21/a. The molecules are almost planar and form stacks along the c-axis, which contributes to its optical properties (Schmidt et al., 2007).

Chemical Reactions and Properties

Pigment Orange 5's stability and color properties are influenced by its chemical reactions and interactions. Research on the synthesis and characterization of orange pigments from rare earth metal ions indicates the significant role of chemical structure and electronic spectra in determining pigment color. The synthesis process and the nature of the chemical bonds within the pigment play a crucial role in its color characteristics (Rao, 2017).

Physical Properties Analysis

The physical properties of Pigment Orange 5, including its crystalline structure and particle size, have been analyzed to optimize its use in various applications. Studies focusing on the synthesis and physical properties of pigments highlight the importance of these characteristics in determining the pigment's applicability and performance in different media (Oka et al., 2019).

Chemical Properties Analysis

The chemical stability and compatibility of Pigment Orange 5 with other substances are critical for its application in various industries. Research on novel orange pigments based on La3LiMnO7 demonstrates the exploration of chemical properties to develop non-toxic and environmentally friendly pigments with brilliant orange colors and high stability (Oka et al., 2021).

Scientific Research Applications

  • Food Coloring : Orange pigments from Monascus ruber are used to color rice, meat, sauces, wines, and beers, especially in East Asian countries due to their low solubility in culture media (Vendruscolo et al., 2016).

  • Citrus Fruit Research : Understanding the pigmentation in citrus fruits like blood oranges aids in researching health-promoting compounds and variety improvement (Chen, 2020).

  • Environment-Friendly Pigments : A study developed a new orange pigment using TiO2-SnO-ZnO composite, offering a range from yellow to orange-red colors (Kim, U. Kim, & Cho, 2016).

  • Energy-Saving Materials : An environmentally friendly orange pigment based on hexagonal perovskite-type compounds shows high NIR reflectance, making it an energy-efficient option (Bae et al., 2017).

  • Health Benefits in Food : Anthocyanin pigments in blood oranges have antioxidant capacity and health-promoting properties, encouraging their consumption as a healthy diet (Rapisarda et al., 2022).

  • Alternative Colorants : Yellowish-orange pigments are considered safer alternatives to hazardous synthetic pigments in food, pharmaceuticals, cosmetics, and textiles (Arul Aruldass, Dufossé, & Ahmad, 2018).

  • Photostability in Foods : Orange-red and yellow fungal pigment extracts display enhanced photostability, making them robust alternatives to commercial natural colorants in food and beverage products (Mapari, Meyer, & Thrane, 2009).

  • Industrial Production : Pigment Orange 5 is an industrially produced azo pigment with a unique crystal structure, significant for various applications (Schmidt et al., 2007).

  • Age-Related Eye Health : The orange pigment "A2-E" in human eyes may play a role in age-related decline of cell functions (Sakai et al., 1996).

  • Anti-inflammatory Applications : Certain orange pigments have potential to be developed into foods or drugs for inflammation-associated diseases (Hsu et al., 2013).

Safety And Hazards

Pigment Orange 5 may cause an allergic skin reaction and is suspected of causing genetic defects and cancer . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Microbial pigments like Pigment Orange 5 are gaining attention due to their potential applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities . This indicates that future generations may depend more on microbial pigments over synthetic colorants for sustainable livelihood .

properties

IUPAC Name

1-[(2,4-dinitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHZKFOUIUMKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6029258, DTXSID10859809
Record name C.I. Pigment Orange 5
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Record name 1-[(E)-(2,4-Dinitrophenyl)diazenyl]naphthalen-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]-
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Product Name

1-[(2,4-Dinitrophenyl)azo]-2-naphthol

Color/Form

Reddish shade of orange, Strong bright orange, Orange powder ... paste

CAS RN

3468-63-1
Record name Fast Orange
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Record name Pigment orange 5
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Record name Pigment orange 5
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Record name 2-Naphthalenol, 1-[2-(2,4-dinitrophenyl)diazenyl]-
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Record name C.I. Pigment Orange 5
Source EPA DSSTox
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Record name 1-[(2,4-dinitrophenyl)azo]-2-naphthol
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Record name DINITROANILINE ORANGE
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Record name C.I. PIGMENT ORANGE 5
Source Hazardous Substances Data Bank (HSDB)
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Melting Point

302 °C
Record name C.I. PIGMENT ORANGE 5
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
208
Citations
MU Schmidt, C Buchsbaum, JM Schnorr… - Zeitschrift für …, 2007 - degruyter.com
… Pigment Orange 5 crystallizes in space group P21/a with a ¼ 16.365ð5Þ AA, b ¼ 12.874… Pigment Orange 5 (PO 5) is an industrial azo pigment, also known as “Dinitroaniline Orange” …
Number of citations: 12 www.degruyter.com
P Møller, H Wallin, N Grunnet, L Risom… - Teratogenesis …, 1998 - Wiley Online Library
… CI pigment orange 5 has previously … CI pigment orange 5 has not previously been examined for genotoxic effects in mammalian cells. Reduction of the azo-bond of CI pigment orange 5 …
Number of citations: 13 onlinelibrary.wiley.com
P Moller - Teratogenesis, Carcinogenesis, and Mutagenesis, 2001 - europepmc.org
… The correct sentence should be: CI pigment orange 5 produced a statistically significant increase in TM at 5 &mgr;g/ml (mean 1.66, SD 0.54) and CI pigment yellow 12 at 20 &mgr;g/ml (…
Number of citations: 3 europepmc.org
CI Pearce, JT Guthrie, JR Lloyd - Dyes and pigments, 2008 - Elsevier
… in virtually insoluble pigment molecules, CI Pigment Orange 5, CI Pigment Yellow 74 and CI … was measured periodically at the λ max for CI Pigment Orange 5 (500 nm) using a Specord …
Number of citations: 25 www.sciencedirect.com
P Møller, H Wallin - Mutation Research/Reviews in Mutation Research, 2000 - Elsevier
… names have all been reviewed by the US FDA, and most of the D&C colorants are still allowed for used in cosmetics in Denmark and other countries (except for CI Pigment orange 5 (…
Number of citations: 164 www.sciencedirect.com
S Yenidogan, M Oktav, M Ulgen - Asian Journal of Chemistry, 2009 - researchgate.net
… Pigments and dyes: Pigment red 2 (PR2), pigment red 5 (PR5), pigment yellow 1 (PY1) and pigment orange 5 (PO5) were kindly obtained from DYO Pigment and Dye Cooporation, Izmir…
Number of citations: 1 www.researchgate.net
CT Helmes, VA Fung, B Lewin… - … Science & Health …, 1982 - Taylor & Francis
… 123 would facilitate excretion of this compound, which may therefore be regarded with a low suspicion of potential carcinogenicity; and CI Pigment Orange 5 because the testing of this …
Number of citations: 8 www.tandfonline.com
A Choudhury, N Moniaux, J Ringel… - Teratogenesis …, 2001 - experts.nebraska.edu
Erratum: DNA damage in isolated rat hepatocytes exposed to CI pigment orange 5 and CI pigment yellow 12 by the alkaline comet assay (Teratogenesis Carcinogenesis and …
Number of citations: 0 experts.nebraska.edu
OA Hakeim, AA Arafa, MK Zahran… - Colloids and Surfaces A …, 2014 - Elsevier
… To investigate the effect of molecular structure of organic pigments, three different organic pigments; CI Pigment Green 7, CI Pigment Yellow 17 and CI Pigment Orange 5 have been …
Number of citations: 54 www.sciencedirect.com
W Lin, X Sun, X Zhao, W Xu, G Guo - Se pu= Chinese Journal of …, 2012 - europepmc.org
… been established for the simultaneous determination of six forbidden colorants including Sudan IV, Acid Violet 49, Sudan Blue 2, Solvent Red 49, Basic Violet 1 and Pigment Orange 5 …
Number of citations: 10 europepmc.org

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